2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of TFMPE involves the introduction of a trifluoromethyl group onto a pyrazole scaffold. Researchers have developed various methods to achieve this transformation. One common approach is the nucleophilic trifluoromethylation of a pyrazole precursor using reagents such as trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester . This reaction introduces the trifluoromethoxy group (−OCF3) onto the pyrazole ring, resulting in TFMPE.
Molecular Structure Analysis
TFMPE’s molecular structure consists of a pyrazole core with a trifluoromethoxy group attached to the 2-position. The trifluoromethyl group (−CF3) confers increased stability, lipophilicity, and high electronegativity . The presence of fluorine atoms enhances its pharmacokinetic properties and bioactivity.
Chemical Reactions Analysis
TFMPE participates in various chemical reactions due to its unique substituent. It can undergo nucleophilic substitutions, oxidation, and other transformations. Researchers have explored its reactivity in the context of drug discovery and agrochemical applications .
Mechanism of Action
While specific studies on TFMPE’s mechanism of action are scarce, its trifluoromethoxy group likely influences interactions with biological targets. Researchers have investigated its potential as a modulator of voltage-gated sodium channels (vgSCh), an insect growth regulator (IGR), and more . Further mechanistic studies are warranted.
Properties
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-12-4-5(2-3-13)6(11-12)7(8,9)10/h4,13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLGORXTVPUBCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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